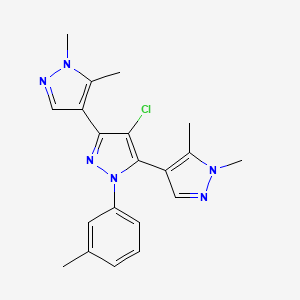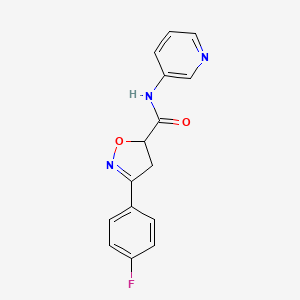![molecular formula C35H22Cl2O4 B10890643 1-({2-[(2-Chlorobenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 2-chlorobenzoate](/img/structure/B10890643.png)
1-({2-[(2-Chlorobenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({2-[(2-Chlorobenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 2-chlorobenzoate is a chemical compound with the following properties:
Linear Formula: CHClO
CAS Number: 412966-20-2
Molecular Weight: 577.469 g/mol
This compound belongs to a class of organic molecules known as benzoates. It features a naphthyl group linked to a 2-chlorobenzoate moiety. Its unique structure makes it intriguing for various applications.
Méthodes De Préparation
Industrial Production: As of now, there is no established industrial-scale production method for this compound. It remains primarily accessible to early discovery researchers.
Analyse Des Réactions Chimiques
1-({2-[(2-Chlorobenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 2-chlorobenzoate may undergo various reactions, including:
Substitution Reactions: Substituents on the benzene rings can be modified using appropriate reagents.
Oxidation/Reduction Reactions: The naphthyl and benzoyl groups may participate in redox processes.
Esterification: The 2-chlorobenzoate moiety can react with alcohols to form esters.
Common reagents and conditions depend on the specific reaction, but they often involve Lewis acids, bases, and organic solvents.
Applications De Recherche Scientifique
Chemistry: As a building block for designing novel compounds.
Biology: Investigating its interactions with biological molecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing specialized materials or catalysts.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds:
1-(1-Methoxypropan-2-yloxy)propan-2-yl 2-chlorobenzoate: (CAS: 881465-58-3)
2-{(E)-[(1,3-Benzodioxol-5-ylcarbonyl)hydrazono]methyl}-5-((4-chlorobenzoyl)oxy)phenyl 4-chlorobenzoate: (CAS: 881467-31-8)
1-[(E)-(2-{2-[(4-Chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-naphthyl 4-chlorobenzoate: (CAS: 881470-52-6)
Propriétés
Formule moléculaire |
C35H22Cl2O4 |
|---|---|
Poids moléculaire |
577.4 g/mol |
Nom IUPAC |
[1-[[2-(2-chlorobenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C35H22Cl2O4/c36-30-15-7-5-13-26(30)34(38)40-32-19-17-22-9-1-3-11-24(22)28(32)21-29-25-12-4-2-10-23(25)18-20-33(29)41-35(39)27-14-6-8-16-31(27)37/h1-20H,21H2 |
Clé InChI |
MSFSDMNGIRTJKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5Cl)OC(=O)C6=CC=CC=C6Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3,4-dimethylbenzoyl)amino]-1-methylethyl}-3,4-dimethylbenzamide](/img/structure/B10890562.png)
![1-methyl-4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide](/img/structure/B10890568.png)


![N-(furan-2-ylmethyl)-1-methyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B10890579.png)
amine](/img/structure/B10890589.png)
![1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B10890593.png)


![N-(2-{[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B10890601.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B10890604.png)

![(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B10890612.png)
![N-[1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,3-dimethyl-1-(phenylmethyl)-1H-indole-5-carboxamide](/img/structure/B10890621.png)
